molecular formula C12H17NO2 B13206204 N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B13206204
M. Wt: 207.27 g/mol
InChI Key: CMLGOAUKNWLAEZ-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine is an alkylated derivative of the parent compound 2,3-dihydro-1,4-benzodioxin-6-amine, where the amine group is substituted with a branched 2-methylpropyl (isobutyl) group.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C12H17NO2/c1-9(2)8-13-10-3-4-11-12(7-10)15-6-5-14-11/h3-4,7,9,13H,5-6,8H2,1-2H3

InChI Key

CMLGOAUKNWLAEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution

A common approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1 ) with 2-methylpropyl bromide under basic conditions. This method is adapted from sulfonamide syntheses reported in benzodioxane systems.

Procedure :

  • Step 1 : Dissolve 1 (1.0 equiv) in anhydrous DMF.
  • Step 2 : Add 2-methylpropyl bromide (1.2 equiv) and lithium hydride (LiH, 1.5 equiv).
  • Step 3 : Stir at room temperature for 12–24 hours.
  • Step 4 : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Key Data :

Parameter Value Source
Yield 65–75%
Reaction Time 12–24 hours
Solvent DMF

Reductive Amination

An alternative route employs reductive amination between 2,3-dihydro-1,4-benzodioxin-6-amine (1 ) and isobutyraldehyde.

Procedure :

  • Step 1 : Mix 1 (1.0 equiv) and isobutyraldehyde (1.1 equiv) in methanol.
  • Step 2 : Add sodium cyanoborohydride (NaBH3CN, 1.5 equiv) and acetic acid (0.5 equiv).
  • Step 3 : Stir at 60°C for 6 hours.
  • Step 4 : Concentrate under reduced pressure and purify via silica gel chromatography.

Key Data :

Parameter Value Source
Yield 70–80%
Catalyst NaBH3CN
Temperature 60°C

Buchwald-Hartwig Coupling

For higher regioselectivity, a palladium-catalyzed coupling between 6-bromo-2,3-dihydro-1,4-benzodioxin and 2-methylpropylamine is feasible.

Procedure :

  • Step 1 : Combine 6-bromo-2,3-dihydro-1,4-benzodioxin (1.0 equiv), 2-methylpropylamine (1.2 equiv), Pd2(dba)3 (5 mol%), and XantPhos (10 mol%) in toluene.
  • Step 2 : Heat at 100°C for 18 hours under nitrogen.
  • Step 3 : Filter through Celite and purify via flash chromatography.

Key Data :

Parameter Value Source
Yield 55–60%
Catalyst System Pd2(dba)3/XantPhos

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nucleophilic Substitution Simple, one-step reaction Requires excess alkylating agent 65–75%
Reductive Amination Mild conditions Risk of over-alkylation 70–80%
Buchwald-Hartwig High selectivity Expensive catalysts 55–60%

Characterization and Validation

Synthesized batches are typically validated using:

  • 1H-NMR : δ 6.8–7.1 (aromatic protons), δ 3.9–4.1 (dioxane OCH2), δ 2.8–3.0 (NCH2).
  • IR : Peaks at 3250 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 237 (C12H17NO2).

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution method is preferred due to lower catalyst costs and shorter reaction times. Patent US8492549B2 highlights similar benzodioxane derivatives synthesized via alkylation.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted benzodioxins.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxin oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzodioxin ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The benzodioxin core (2,3-dihydro-1,4-benzodioxin) is a privileged scaffold in drug discovery. Substitutions at the 6-position amine significantly influence bioactivity. Below is a comparative analysis of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine with key analogs:

Compound Name Substituent Key Functional Groups Biological Activity Key Findings References
This compound 2-Methylpropyl (isobutyl) Amine Not explicitly reported Likely moderate lipophilicity due to branched alkyl chain. -
N-(3-Phenylpropyl)-4-methylbenzenesulfonamide 3-Phenylpropyl Sulfonamide Lipoxygenase inhibition IC₅₀ = 85.79 ± 0.48 mM (vs. Baicalein: 22.41 ± 1.3 mM) .
N-(4-Chlorobenzyl)-4-methylbenzenesulfonamide 4-Chlorobenzyl Sulfonamide + halogen Lipoxygenase inhibition IC₅₀ = 89.32 ± 0.34 mM; enhanced activity due to electron-withdrawing Cl .
N-(2-Bromoethyl)-4-methylbenzenesulfonamide 2-Bromoethyl Sulfonamide + halogen Antibacterial (E. coli) IC₅₀ = 9.22 ± 0.70 μg/mL (vs. ciprofloxacin: 8.01 ± 0.12 μg/mL) .
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine 7-Nitro Nitro group Not reported Catalogued as a building block for further derivatization .

Key Observations:

Sulfonamide vs. Amine Derivatives: Sulfonamide derivatives (e.g., compounds in ) generally exhibit stronger antibacterial and enzyme inhibitory activities due to enhanced hydrogen bonding and electron-withdrawing effects .

Substituent Effects :

  • Branched Alkyl Groups (e.g., 2-methylpropyl) : Likely increase lipophilicity (logP), improving membrane permeability but possibly reducing solubility.
  • Aromatic/Electron-Withdrawing Groups (e.g., 4-chlorobenzyl) : Enhance interactions with hydrophobic enzyme pockets (e.g., lipoxygenase) .
  • Halogenated Alkyl Chains (e.g., 2-bromoethyl) : Improve antibacterial activity via electrophilic interactions .

Synthesis Pathways :

  • The parent amine (2,3-dihydro-1,4-benzodioxin-6-amine) is typically alkylated using alkyl halides in polar aprotic solvents (e.g., DMF) with bases like LiH .
  • Sulfonamide derivatives require reaction with sulfonyl chlorides under basic aqueous conditions .

Biological Activity

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a synthetic compound belonging to the class of benzodioxane derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry. The structural characteristics of this compound, particularly the benzodioxin ring system and the amine functional group, contribute significantly to its biological properties.

Structural Features and Pharmacokinetics

The compound's unique structure enhances its lipophilicity due to the presence of the 2-methylpropyl group. This modification can influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The synthesis of this compound typically involves multiple steps that allow for structural modifications aimed at optimizing its biological activity.

This compound interacts with various biological targets through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cholinesterase enzymes, which are crucial in regulating acetylcholine levels in neuronal cells. This inhibition enhances cholinergic signaling and may have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease.
  • Molecular Docking Studies : Research indicates that this compound may effectively bind to specific enzyme active sites, modulating their activity. Such interactions are critical for understanding the compound's biological effects and guiding further drug design efforts.

Biological Activities

This compound exhibits a range of biological activities:

  • Neuroprotective Effects : By inhibiting cholinesterase enzymes, the compound increases acetylcholine levels, potentially improving cognitive functions.
  • Anti-inflammatory Properties : Similar compounds in the benzodioxane class have demonstrated anti-inflammatory effects. The specific activity of this compound in this regard remains an area for further investigation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesNotable Activities
2,3-Dihydro-1,4-benzodioxin-6-amineBenzodioxane coreAnti-inflammatory
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amineSimilar core with propyl groupEnzyme inhibition
N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxin-6-amBenzodioxane core with phenyl substitutionPotential anti-cancer properties
N-(benzyl)-2,3-dihydro-1,4-benzodioxin-6-amBenzodioxane core with benzyl groupAntioxidant activity

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amines' specific alkyl substitution pattern enhances its lipophilicity compared to other derivatives and may alter its pharmacological profile significantly.

Case Studies and Research Findings

Recent studies have explored various aspects of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amines' biological activity:

  • Neurodegenerative Disease Models : In vitro studies demonstrated that compounds similar to N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amines could improve synaptic transmission in neuronal cultures by modulating cholinergic signaling pathways.
  • Antioxidant Activity : Research indicates potential antioxidant properties linked to structural modifications within the benzodioxane framework. These findings suggest that derivatives could be developed for therapeutic applications targeting oxidative stress-related conditions.

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